molecular formula C25H22N2O4 B3916097 N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide

N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide

Cat. No.: B3916097
M. Wt: 414.5 g/mol
InChI Key: RVSLAJUBMIHRNF-CJLVFECKSA-N
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Description

N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). It binds to the receptor and prevents the activation of downstream signaling pathways, leading to a reduction in the effects of endocannabinoids. This mechanism of action suggests that this compound may be useful in the treatment of conditions associated with overactivation of the endocannabinoid system, such as obesity and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, suggesting that it may be useful in the treatment of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may be useful in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to selectively block the effects of endocannabinoids without affecting other signaling pathways. However, one limitation of using this compound is that it may have off-target effects at high concentrations, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide. One area of interest is the development of more selective CB1 receptor antagonists that do not have off-target effects. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of obesity, addiction, and neurodegenerative diseases. Finally, the development of new synthetic methods for the production of this compound may also be an area of future research.

Scientific Research Applications

N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pain management, and cancer research. In neuroscience, this compound has been used to investigate the role of the endocannabinoid system in the regulation of mood, memory, and cognition. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In pain management, this compound has been studied for its ability to block the analgesic effects of cannabinoids, suggesting that it may be useful in the development of new pain medications. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast and prostate cancer cells.

Properties

IUPAC Name

N-[(E)-3-(4-acetylanilino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-17(28)19-12-14-20(15-13-19)26-25(30)22(16-18-8-4-3-5-9-18)27-24(29)21-10-6-7-11-23(21)31-2/h3-16H,1-2H3,(H,26,30)(H,27,29)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSLAJUBMIHRNF-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide
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N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide
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N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide
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N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide

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